2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Overview
Description
2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of fluorescein with benzoyl chloride under controlled conditions to form the spiro compound . The reaction is carried out in dry acetone at 0°C for 4 hours, followed by an additional 4 hours at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidinyl and dibenzylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting hydrogen sulfide (H2S) in biological systems.
Biology: Employed in live-cell imaging due to its cell-permeable and fluorescent properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it undergoes nucleophilic substitution and cyclization reactions in the presence of hydrogen sulfide, leading to a significant increase in fluorescence . This property makes it highly sensitive and selective for H2S detection.
Comparison with Similar Compounds
Similar Compounds
WSP-5: Another hydrogen sulfide fluorescent probe with similar structural features.
Fluorescein Derivatives: Compounds like fluorescein diacetate that share the xanthene core structure.
Uniqueness
2’-(Dibenzylamino)-6’-pyrrolidinylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is unique due to its combination of a spiro linkage and multiple functional groups, which enhance its reactivity and specificity in various applications. Its ability to act as a highly selective and sensitive fluorescent probe for H2S sets it apart from other similar compounds .
Properties
CAS No. |
55772-83-3 |
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Molecular Formula |
C38H32N2O3 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
2'-(dibenzylamino)-6'-pyrrolidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C38H32N2O3/c41-37-31-15-7-8-16-32(31)38(43-37)33-19-17-30(39-21-9-10-22-39)24-36(33)42-35-20-18-29(23-34(35)38)40(25-27-11-3-1-4-12-27)26-28-13-5-2-6-14-28/h1-8,11-20,23-24H,9-10,21-22,25-26H2 |
InChI Key |
IHAOPBUXNUKKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=CC(=C6)N(CC7=CC=CC=C7)CC8=CC=CC=C8 |
Origin of Product |
United States |
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